molecular formula C12H16N2O2 B2388556 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923113-84-2

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No. B2388556
CAS RN: 923113-84-2
M. Wt: 220.272
InChI Key: RPKDCJRGIOWHGR-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms.


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The specific molecular structure of “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” would require experimental determination.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, and stability . The specific physical and chemical properties of “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” are not available in the literature I have access to.

Scientific Research Applications

Catalysis

The utilization of ligands and complexes involving similar benzo[d]imidazol-yl derivatives in catalysis is noteworthy. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been demonstrated to be efficient reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These complexes exhibit high catalytic activity, improved stability, recycling ability, and operational flexibility, making them superior to homogeneous catalysts in certain reactions (Ghorbanloo & Maleki Alamooti, 2017). Similarly, N-heterocyclic carbenes, closely related to the benzo[d]imidazol-yl derivatives, have been identified as versatile nucleophilic catalysts for transesterification/acylation reactions, offering low catalyst loadings and efficient conversions at room temperature (Grasa, Kissling, & Nolan, 2002).

Material Science

In the domain of material science, the self-assembly and crystalline structure of cyclotriguaiacylene derivatives, which involve hydrogen bonding and C−H···π interactions, are explored. These interactions facilitate the formation of extended organic frameworks, indicating potential applications in the development of novel materials with specific molecular architectures (Shi et al., 2010).

Organic Synthesis

The field of organic synthesis also benefits from the applications of compounds structurally related to "2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol." Research into the synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol demonstrates the potential for developing new antifungal agents (Raga et al., 1992). Moreover, the synthesis under microwave irradiation showcases an efficient method for preparing imidazole derivatives, highlighting the role of innovative techniques in enhancing synthetic procedures (Lian-qing, 2011).

Mechanism of Action

Target of Action

Similar compounds with an imidazole ring structure have been found to exhibit antimicrobial activities . They show strong bacteriostatic or bactericidal activity against various bacterial species such as Staphylococcus spp. , Micrococcus luteus ATCC 10240 , and Bacillus spp. .

Mode of Action

Imidazole derivatives are known to play an important role in charge-transfer processes and as a hydrogen donor and acceptor in enzymes . This suggests that the compound may interact with its targets by donating or accepting hydrogen atoms, thereby affecting the normal functioning of the target organisms.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities, such as antimicrobial, antitumor, and antiviral activities . This suggests that the compound may interfere with multiple biochemical pathways in the target organisms, leading to a broad spectrum of downstream effects.

Pharmacokinetics

Imidazole compounds are known to be highly polar, with good tissue penetration and permeability . This suggests that the compound may have high bioavailability.

Result of Action

Similar compounds have been found to exhibit strong bacteriostatic or bactericidal activity . This suggests that the compound may inhibit the growth of bacteria or kill them outright, thereby preventing or treating bacterial infections.

Action Environment

The efficacy of similar compounds is known to be influenced by factors such as the presence of other substances, ph, temperature, and the specific characteristics of the target organisms .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound . The specific safety and hazard information for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” is not available in the literature I have access to.

Future Directions

The future directions for research on a compound depend on its potential applications. For imidazole derivatives, potential areas of interest include pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific future directions for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” would depend on its properties and potential applications.

properties

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKDCJRGIOWHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

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